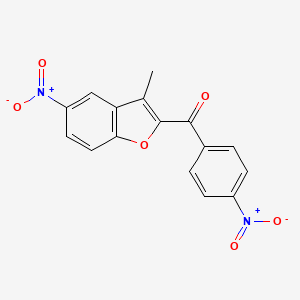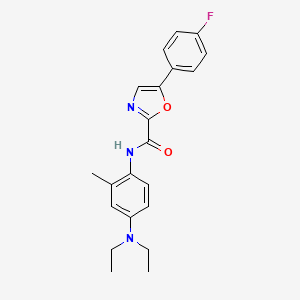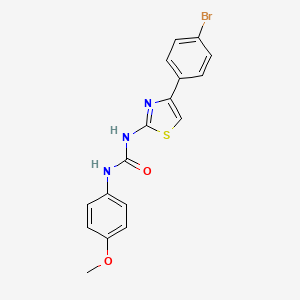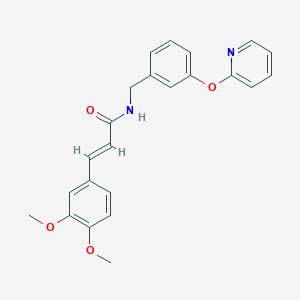
(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone" is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. Benzofuran derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antioxidant, and potential applications in the treatment of neurodegenerative diseases like Alzheimer's .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves condensation reactions, such as the Rap-Stoermer condensation, which has been utilized to produce various benzofuran-2-yl(phenyl)methanone derivatives . The synthesis of related compounds with antimicrobial properties has been achieved by condensation of benzimidazole with hydroxybenzyl benzofuran-2-yl)(phenyl)methanone analogs . Similarly, the synthesis of benzofuran-2-yl(carbazolyl)methanone derivatives has been reported using ultrasound-assisted Rap-Stoermer reactions . These methods highlight the versatility of synthetic approaches to access a wide range of benzofuran derivatives.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran moiety and various substituents that influence their biological activity. The structure-activity relationship is often explored using molecular docking studies to understand the interaction between these compounds and biological targets . For instance, benzofuran-2-yl(phenyl)methanone derivatives with a N,N-dimethylamino group have shown high affinity for β-amyloid plaques, which are characteristic of Alzheimer's disease .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including reductions and photoinduced rearrangements. For example, the reduction of 5-halo-and 5-nitro-1-(benzofuran-3-yl)-2-phenylethanones has been achieved using lithium aluminum hydride and catalytic hydrogenation . Additionally, photoinduced rearrangement has been employed to synthesize benzoaryl-5-yl(2-hydroxyphenyl)methanones from (E)-3-arylvinyl-4H-chromen-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of nitro groups, for instance, can affect the electron distribution within the molecule, potentially altering its reactivity and interaction with biological targets. The characterization of these compounds typically involves spectroscopic methods like IR, NMR, and mass spectrometry .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
- A study by Rashmi et al. (2014) involved the synthesis and characterization of novel (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, which displayed significant antibacterial activity. However, these compounds did not show antifungal properties. The research also included antioxidant studies and docking interaction studies, providing evidence for the antimicrobial and antioxidant properties of novel benzofuran derivatives (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).
Chemical Synthesis and Structural Studies
- Kimbaris and Varvounis (2000) researched the reduction of 2- and 3-Acylpyrroles, contributing to the synthesis of the Pyrrolo[1,2-b]cinnolin-10-one ring system, which is a key structural component in many pharmaceutical compounds (Kimbaris & Varvounis, 2000).
Synthesis, Antimicrobial and Antiviral Activities
- Sharma et al. (2009) synthesized derivatives of benzimidazoles, including (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones. These compounds were evaluated for antimicrobial and antiviral potentials, showing selective activity against specific viruses (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).
Novel Benzofuran Derivatives and Their Activities
- Research by Kenchappa et al. (2016) focused on synthesizing new benzofuran derivatives and assessing their antimicrobial activity. These compounds were characterized by various spectroscopic techniques and tested for their potential in combatting microbial infections (Kenchappa, Bodke, Telkar, Sindhe, & Giridhar, 2016).
Alternative Synthesis Approaches
- A study by Raja Gopal et al. (2012) described an alternative synthesis method for a key intermediate in the preparation of antiarrhythmic drugs. This research contributed to the development of more efficient and practical methods for synthesizing complex pharmaceutical compounds (RAJA GOPAL, Chandrashekar, Saravanan, Bhaskar, & VEERA SOMAIAH, 2012).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been found to interact with various targets, including tyrosine kinase family members .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Propiedades
IUPAC Name |
(3-methyl-5-nitro-1-benzofuran-2-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-9-13-8-12(18(22)23)6-7-14(13)24-16(9)15(19)10-2-4-11(5-3-10)17(20)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFCXQJABWHOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)


![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)


![Ethyl 4-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanoyl)piperazine-1-carboxylate](/img/structure/B2508127.png)
![ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2508129.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

